![molecular formula C16H16N2O5 B14019700 N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid CAS No. 19157-65-4](/img/structure/B14019700.png)
N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- is an organic compound with the molecular formula C16H16N2O5. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a nitrophenoxyethoxy group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- typically involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with 3-bromoaniline to yield 3-[2-(4-nitrophenoxy)ethoxy]aniline. Finally, the acetamide group is introduced through acetylation using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 3-[2-(4-aminophenoxy)ethoxy]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-[2-(4-nitrophenoxy)ethoxy]benzoic acid and acetamide.
科学的研究の応用
Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- involves its interaction with specific molecular targets. The nitrophenoxyethoxy group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Acetamide, n-(4-nitrophenyl)-: Similar structure but lacks the ethoxy group, leading to different chemical properties and reactivity.
Uniqueness
Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- is unique due to the presence of both the nitrophenoxy and ethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and industrial processes.
特性
CAS番号 |
19157-65-4 |
|---|---|
分子式 |
C16H16N2O5 |
分子量 |
316.31 g/mol |
IUPAC名 |
N-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O5/c1-12(19)17-13-3-2-4-16(11-13)23-10-9-22-15-7-5-14(6-8-15)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19) |
InChIキー |
NTJRZHQHSKXTDZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


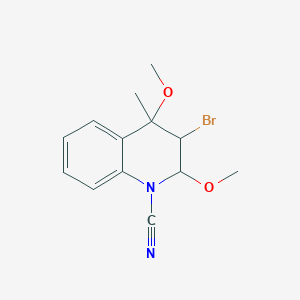
![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
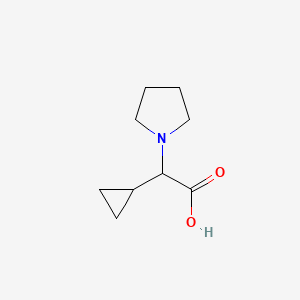
![Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14019641.png)
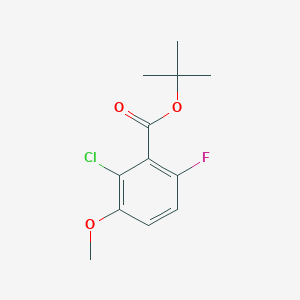
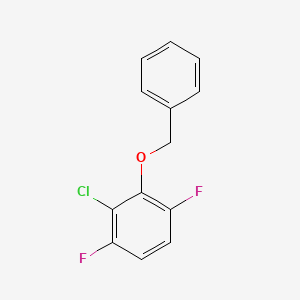
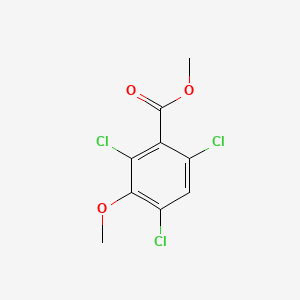
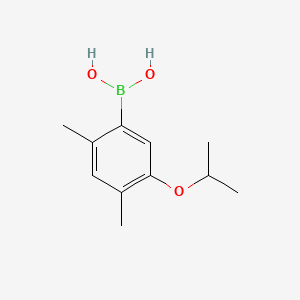
![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene](/img/structure/B14019669.png)
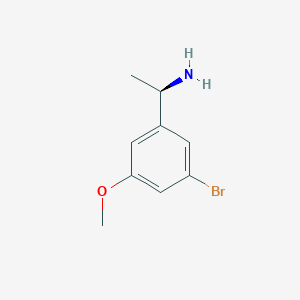
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14019690.png)
![tert-Butyl (1R,4R,6R)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14019693.png)
![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)
